molecular formula C11H12N6O B2382256 N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine CAS No. 1772864-09-1

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

Cat. No.: B2382256
CAS No.: 1772864-09-1
M. Wt: 244.258
InChI Key: BIKWWHFMAWTQSI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Systematic Name Derivation

The systematic name follows IUPAC guidelines for purine derivatives. The base structure is 7H-purine-2,6-diamine, a bicyclic system comprising fused pyrimidine and imidazole rings. Substituents are identified as follows:

  • N2 position : A methyl group (-CH₃) attached to the exocyclic amine.
  • N6 position : A furan-2-ylmethyl group (-CH₂-C₄H₃O) linked via a methylene bridge.

The full IUPAC name is 6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine , reflecting the substitution pattern and priority of functional groups.

Table 1: Molecular Identity
Property Value Source
Molecular Formula C₁₁H₁₂N₆O
Molecular Weight 244.258 g/mol
CAS Registry Number 1772864-09-1
InChI Key BIKWWHFMAWTQSI-UHFFFAOYSA-N

Common Synonyms and Registry Numbers

This compound is recognized by multiple aliases in chemical databases:

  • 6-N-(Furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine
  • SCHEMBL20119562 (ChemSpider ID)
  • XVC86409 (Vendor-specific code)

Registry identifiers include PubChem CID 114783640 and ChemSpider ID 20119562, essential for cross-referencing in pharmacological databases.

Structural Formula and Isomeric Considerations

The molecular architecture consists of a purine core modified at two critical positions (Figure 1):

  • Purine scaffold : A bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9.
  • Substituents :
    • Methyl group at N2 stabilizes the exocyclic amine via electron donation.
    • Furan-2-ylmethyl group at N6 introduces aromaticity and π-electron density.
Tautomerism and Solvent Effects

Purines exhibit tautomerism due to proton migration between nitrogen atoms. For this compound:

  • 7H tautomer : Dominant in nonpolar solvents, with the proton at N7.
  • 9H tautomer : Favored in polar media, with protonation at N9.
    Quantum calculations indicate a 1.2 kcal/mol energy difference between tautomers, influencing hydrogen-bonding capacity and biological activity.
Table 2: Key Bond Angles and Distances
Bond/Length Value (Å/°) Source
C6–N6–CH₂(furan) 1.453 Å
N2–C2–CH₃ 1.467 Å
Dihedral angle (furan-purine) 112.4°

The furan ring (C₄H₃O) adopts a nearly planar conformation, with a dihedral angle of 5.2° relative to the purine plane, facilitating π-π stacking interactions.

Isomeric Variants
  • Positional isomerism : Possible substitution at N7 or N9, though synthetic routes favor N6 modification.
  • Stereoisomerism : Absent due to the absence of chiral centers in the current structure.

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWWHFMAWTQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine typically involves the condensation of a furan derivative with a purine precursor. One common method involves the reaction of 2,6-diaminopurine with furan-2-carbaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The purine nucleus can undergo nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N6-[(Furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with tailored properties .

Biology

Research indicates that this compound can modulate biological pathways and interact with nucleic acids. It has been studied for its potential to influence gene expression through mechanisms such as enzyme inhibition and DNA intercalation .

Medicine

The compound is being investigated for its therapeutic effects, particularly in anticancer and antiviral applications. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and viral replication .

Industry

In industrial settings, this compound is utilized in developing novel materials and as a precursor for various industrial chemicals .

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex moleculesSynthesis of new purine derivatives
BiologyModulation of biological pathwaysGene expression regulation
MedicineTherapeutic effectsAnticancer and antiviral studies
IndustryDevelopment of novel materialsPrecursor for industrial chemicals

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent .
  • Antiviral Properties : Research demonstrated that this compound could inhibit viral replication in vitro, highlighting its potential as an antiviral drug candidate .
  • Chemical Synthesis : A recent publication detailed the synthesis of several derivatives based on this compound, showcasing its utility in creating new pharmacologically active substances .

Mechanism of Action

The mechanism of action of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Chromatographic and Spectroscopic Data:
Compound Name TLC Rf NMR/MS Characterization Computational Analysis (DFT/Docking) Reference
Compound 2 0.42 1H/13C-NMR, ESI(+)-MS, EI-MS
Compound 3 0.54 1H/13C-NMR, ESI(+)-MS, EI-MS Docking with Aurora-B/Mps1 kinases
7a-j Derivatives Antimicrobial activity assays

Observations:

  • Chromatographic Behavior: Higher Rf values (e.g., 0.54 for Compound 3 vs. 0.42 for Compound 2) correlate with increased hydrophobicity from N6-methyl-cyclohexyl substitution .
  • Computational Insights: Docking studies for Compound 3 suggest that bulkier N6 groups enhance interactions with kinase active sites, while smaller groups (e.g., methoxy or furan-2-ylmethyl) may reduce binding affinity .
Antimicrobial and Kinase Inhibition Profiles:
Compound Name Biological Activity MIC/IC50 (Reference Standard) Reference
7a-j Derivatives Antibacterial (E. coli, S. aureus, B. subtilis) MIC: 12.5–50 µg/mL (Tetracycline)
Compound 3 Kinase inhibition (Aurora-B, Mps1) Docking scores: −9.2 to −10.1 kcal/mol
6-N-methoxy-7H-purine-2,6-diamine Safety hazards (irritant)

Observations:

  • Antimicrobial Activity: N6-phenyl and N2-aminocyclohexyl substitutions (7a-j) confer moderate activity against Gram-positive and Gram-negative bacteria, likely through enzyme inhibition .
  • Kinase Targeting: Bulky N6 groups (e.g., methyl-cyclohexyl in Compound 3) improve docking scores, suggesting stronger kinase interactions . The target compound’s furan group may balance hydrophobicity and aromaticity for selective targeting.

Biological Activity

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a furan ring attached to a purine nucleus, imparts distinct chemical and biological properties that are the focus of recent research.

The synthesis of this compound typically involves the condensation of a furan derivative with a purine precursor, such as 2,6-diaminopurine. The reaction is often conducted in organic solvents like ethanol or methanol under reflux conditions to ensure complete conversion. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which further illustrates its versatile chemical nature.

Biological Activity

Mechanism of Action

This compound exhibits biological activity through its interaction with specific molecular targets. It can inhibit enzyme activity by binding to their active sites and may intercalate into DNA, influencing gene expression and cellular functions .

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity: Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines by interfering with cellular proliferation pathways.
  • Antiviral Properties: The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
  • Epigenetic Modulation: There is growing interest in its role in DNA methylation processes, which are crucial for gene regulation and epigenetic modifications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerCytotoxic effects on cancer cell lines,
AntiviralInhibition of viral replication,
Epigenetic ModulationPotential role in DNA methylation ,

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation. This finding highlights its potential as a novel therapeutic agent in cancer treatment .

Case Study: Antiviral Activity

In vitro studies have shown that this compound can inhibit the replication of certain viruses. The mechanism involves interference with viral RNA synthesis, suggesting that it could be explored as a lead compound for developing antiviral therapies .

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Microwave vs. Conventional Heating

ConditionTemperature (°C)Time (min)Yield (%)Purity (HPLC)
Microwave80457898.5
Conventional802406597.2
Source: Adapted from microwave-assisted purine synthesis protocols .

Q. Table 2. Factorial Design Matrix for Reaction Optimization

RunTemperature (°C)Catalyst (eq)SolventYield (%)Enantiomeric Excess (%)
1600.1DMF6285
21000.1Acetonitrile5892
3600.5Acetonitrile7178
Analysis: High catalyst loading in acetonitrile maximizes yield but reduces enantiomeric purity .

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